4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a carbonitrile group attached to the thiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thiazole intermediate.
Addition of the Methylamino Group: This can be done through a reductive amination reaction where a methylamine reacts with a carbonyl group on the thiazole ring.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(methylamino)thiazole-5-carbonitrile: Lacks the fluorine atom on the phenyl ring.
4-(4-Chlorophenyl)-2-(methylamino)thiazole-5-carbonitrile: Contains a chlorine atom instead of a fluorine atom.
4-(4-Methylphenyl)-2-(methylamino)thiazole-5-carbonitrile: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Biological Activity
4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile (CAS No. 1889035-49-7) is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, making compounds containing this moiety valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H8FN3S
- Molecular Weight : 233.26 g/mol
- Structure : The compound features a thiazole ring with a fluorophenyl and methylamino substituent, which may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-Fluorophenyl)-2-(methylamino)thiazole have shown activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioactivity of these compounds, contributing to their efficacy against pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
4-(4-Fluorophenyl)-2-methylthiazole | Staphylococcus aureus | 16 |
Similar Thiazoles | Candida albicans | 32 |
Other Derivatives | Aspergillus niger | 64 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The SAR analysis indicates that the presence of the methylamino group at position 2 enhances cytotoxicity against cancer cell lines .
Table 2: Anticancer Activity of Thiazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
4-(4-Fluorophenyl)-2-methylamino-thiazole | A549 (Lung cancer) | 12 |
Other Thiazoles | MCF-7 (Breast cancer) | 15 |
Additional Analogues | HeLa (Cervical cancer) | 10 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Fluorophenyl Group : The fluorine atom enhances the electron-withdrawing ability, increasing the compound's reactivity and binding affinity to biological targets.
- Methylamino Group : This substituent is essential for improving solubility and bioavailability, contributing to the overall pharmacological profile.
Case Studies
- Antimicrobial Effects : A study evaluated the efficacy of thiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications in the thiazole structure significantly impacted antimicrobial potency, with some derivatives achieving MIC values lower than traditional antibiotics .
- Anticancer Screening : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures to 4-(4-Fluorophenyl)-2-(methylamino)thiazole exhibited promising anticancer activity, particularly against lung and breast cancer cells. The mechanism involved apoptosis through caspase activation pathways .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(methylamino)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c1-14-11-15-10(9(6-13)16-11)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNFFXDDCYCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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